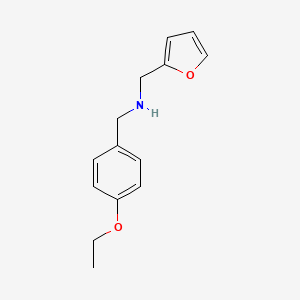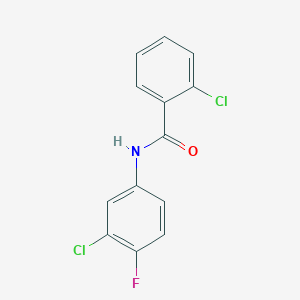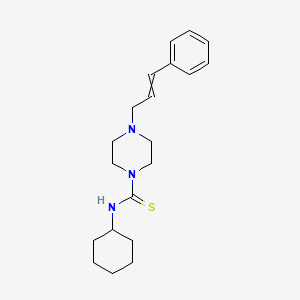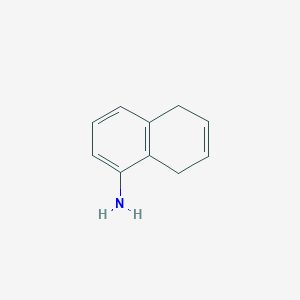![molecular formula C13H9ClO3 B1633900 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid CAS No. 58110-37-5](/img/structure/B1633900.png)
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
Overview
Description
“3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid” is a chemical compound with the empirical formula C13H9ClO3 . It has a molecular weight of 352.12 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)\C=C\c1ccc(o1)-c2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their antiproliferative activity in human leukemia cell lines .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 195-199 °C . It has a molecular weight of 352.12 and an empirical formula of C13H9ClO3 .Scientific Research Applications
1. Application in Organic Solar Cells
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid and its derivatives have been studied for their potential in organic solar cells. A related compound, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties as well as photovoltaic performance were investigated, showing promise in the field of renewable energy sources (Kazici et al., 2016).
2. Corrosion Inhibition
This compound has been implicated in the synthesis of photo-cross-linkable polymers which act as corrosion inhibitors. Such polymers, synthesized through click-chemistry, exhibited inhibitory action on mild steel corrosion in hydrochloric acid medium. The effectiveness of these inhibitors was confirmed by various analytical methods, including electrochemical impedance spectroscopy and surface analysis (Baskar et al., 2014).
3. Synthesis of Pharmaceutical Intermediates
Derivatives of this compound have been synthesized for use as pharmaceutical intermediates. These derivatives, including alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate, have been shown to be thermally stable and useful in the synthesis of various pharmaceutical compounds (Kuticheva et al., 2015).
4. Molecular Engineering for Solar Cell Applications
In the context of solar cell applications, novel organic sensitizers comprising this compound have been engineered for enhanced solar energy conversion. Such organic sensitizers showed high efficiency in converting sunlight to electricity, indicating the potential of this compound derivatives in improving the performance of dye-sensitized solar cells (Kim et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSINWFYJYHUBV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58110-37-5 | |
| Record name | 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)
![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
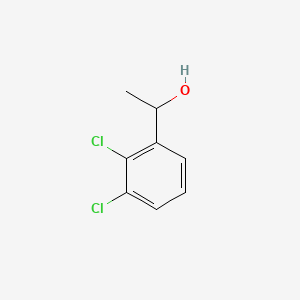

![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)

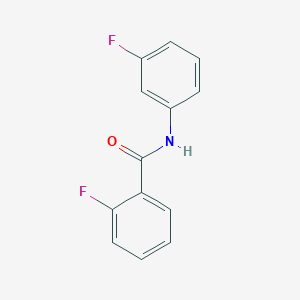
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)
